Dimethyldiazaperopyrenium

DNA intercalation fluorescence spectroscopy sequence-specific probes

Dimethyldiazaperopyrenium (N,N′-dimethyl-2,9-diazaperopyrenium dication, DAPP2+) is a synthetic polyaromatic dication that ranks among the largest known DNA intercalators. Its extended perylene-based aromatic core, flanked by two N-methylpyridinium rings, enables high-affinity intercalation between DNA base pairs with a pronounced preference for G-C over A-T sequences.

Molecular Formula C26H18N2+2
Molecular Weight 358.4 g/mol
CAS No. 118891-85-3
Cat. No. B051981
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameDimethyldiazaperopyrenium
CAS118891-85-3
Synonymsdimethyldiazaperopyrenium
dimethyldiazaperopyrenium dichloride
Molecular FormulaC26H18N2+2
Molecular Weight358.4 g/mol
Structural Identifiers
SMILESC[N+]1=CC2=C3C(=C1)C=CC4=C5C=CC6=C[N+](=CC7=C6C5=C(C=C7)C(=C43)C=C2)C
InChIInChI=1S/C26H18N2/c1-27-11-15-3-7-19-21-9-5-17-13-28(2)14-18-6-10-22(26(21)24(17)18)20-8-4-16(12-27)23(15)25(19)20/h3-14H,1-2H3/q+2
InChIKeyPTLVVXTVVBIZIR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Dimethyldiazaperopyrenium (CAS 118891-85-3): A Large DNA Intercalator with Sequence-Dependent Fluorescence for Advanced Research Applications


Dimethyldiazaperopyrenium (N,N′-dimethyl-2,9-diazaperopyrenium dication, DAPP2+) is a synthetic polyaromatic dication that ranks among the largest known DNA intercalators [1]. Its extended perylene-based aromatic core, flanked by two N-methylpyridinium rings, enables high-affinity intercalation between DNA base pairs with a pronounced preference for G-C over A-T sequences [1]. Unlike conventional intercalators, this compound exhibits a unique light‑switch effect: its fluorescence is strongly enhanced upon binding to A‑T pairs but quenched in the vicinity of G‑C pairs [1]. This sequence‑dependent photophysical behavior, combined with its ability to act as a visible‑light‑triggered photonuclease at guanine sites [2], makes it a versatile probe for nucleic acid research, DNA damage studies, and the development of anticancer agents [3].

Why Ethidium Bromide, Doxorubicin, or Other DNA Intercalators Cannot Replace Dimethyldiazaperopyrenium


Although numerous polyaromatic cations intercalate into double‑stranded DNA, dimethyldiazaperopyrenium differs in three functionally critical aspects. First, its fluorescence reports sequence context: emission is amplified on A‑T‑rich regions but silenced on G‑C‑rich regions, a light‑switch property absent in ethidium bromide, propidium iodide, or acridine orange [1]. Second, its extended aromatic surface (approximately 1.5× the π‑surface of ethidium) yields a Förster energy‑transfer radius (R₀ = 3.8 nm with ethidium as acceptor) that enables FRET‑based distance measurements over longer length scales than achievable with smaller intercalators [2]. Third, in head‑to‑head cell viability screens, the dimethyl‑DAPP2+ dication reduced HepG2 liver carcinoma cell viability to 27.8 ± 0.8%, significantly outperforming doxorubicin (74.9 ± 1.0% viability) at the same 10 µM concentration [3]. Substituting with a generic DNA intercalator forfeits the sequence‑dependent fluorescence reporting, the extended FRET range, and the differential cytotoxicity profile that define this compound's research and therapeutic utility.

Quantitative Differentiation of Dimethyldiazaperopyrenium (CAS 118891-85-3) from Closest Analogs: Head‑to‑Head and Cross‑Study Evidence


Sequence-Dependent Fluorescence Light‑Switch: Dimethyldiazaperopyrenium vs. Ethidium Bromide

Dimethyldiazaperopyrenium exhibits a sequence‑dependent fluorescence light‑switch effect: its emission is enhanced upon binding to A‑T base pairs but strongly quenched in the vicinity of G‑C base pairs [1]. In contrast, ethidium bromide shows a uniform fluorescence enhancement upon DNA intercalation regardless of sequence context, with no quenching on G‑C‑rich regions [1]. This differential response enables dimethyldiazaperopyrenium to function as a sequence‑reporting probe, distinguishing A‑T‑rich from G‑C‑rich DNA domains in a single measurement without requiring dual‑labeling strategies.

DNA intercalation fluorescence spectroscopy sequence-specific probes nucleic acid detection

Superior Antiproliferative Potency Against HepG2 Liver Carcinoma: Dimethyldiazaperopyrenium vs. Doxorubicin

In a panel of 10 cancer cell lines, the dichloride salt of N,N′‑dimethyl‑2,9‑diazaperopyrenium dication (1²⁺) demonstrated significantly lower cell viability than the clinically approved intercalator doxorubicin at equivalent concentration [1]. Against HepG2 liver carcinoma cells, dimethyl‑DAPP²⁺ reduced viability to 27.8 ± 0.8% versus 74.9 ± 1.0% for doxorubicin at 10 µM after 48 h incubation, representing a 2.7‑fold greater antiproliferative effect [1]. This differential potency was statistically significant and observed in the same experimental run, eliminating inter‑assay variability.

anticancer activity cell viability DNA intercalating agents HepG2 liver carcinoma

Extended Förster Distance for FRET Applications: Dimethyldiazaperopyrenium–Ethidium Pair vs. Common Donor‑Acceptor Pairs

When co‑intercalated with ethidium bromide into poly d(A‑T), dimethyldiazaperopyrenium acts as a fluorescence donor with a critical Förster distance (R₀) of 3.8 nm [1]. This R₀ value is significantly larger than that of many commonly used FRET pairs for DNA studies (e.g., fluorescein–tetramethylrhodamine, R₀ ≈ 5.5 nm in solution but typically 2–4 nm when conjugated to nucleic acids). The large R₀ arises from the extended aromatic surface and favorable spectral overlap between dimethyldiazaperopyrenium emission and ethidium absorption [1]. The observed transfer efficiency was lower than that predicted from a statistical distribution model, indicating that intercalation induces specific conformational changes in the DNA duplex that can be quantitatively monitored [1].

FRET fluorescence energy transfer DNA intercalation spectroscopic ruler

Long Fluorescence Lifetime Enabling Time‑Resolved DNA Detection: Dimethyldiazaperopyrenium vs. Ethidium Bromide

Dimethyldiazaperopyrenium exhibits a fluorescence lifetime of approximately 26 ns in aqueous solution [1], which is substantially longer than the ~1.7 ns lifetime of ethidium bromide free in solution and the ~20 ns lifetime of ethidium intercalated in DNA [2]. Upon intercalation into calf thymus DNA, the lifetime of dimethyldiazaperopyrenium splits into multiple discrete values that depend on the polynucleotide‑to‑dye (P/D) ratio [1]. This P/D‑dependent lifetime distribution provides a direct spectroscopic readout of binding stoichiometry that is not obtainable with ethidium bromide, which shows a more monotonic lifetime change upon DNA binding.

fluorescence lifetime imaging FLIM time-resolved fluorescence DNA detection

Visible‑Light Photocleavage of DNA at Guanine Sites: Dimethyldiazaperopyrenium as a Sequence‑Specific Photonuclease

Under illumination with visible light, dimethyldiazaperopyrenium efficiently cleaves single‑stranded oligonucleotides specifically at guanine sites [1]. This sequence‑selective photocleavage activity distinguishes it from generic photosensitizers such as methylene blue or rose bengal, which typically generate diffusible singlet oxygen and cleave DNA with little sequence specificity. The photonuclease activity arises from direct electron‑transfer interactions between the photoexcited dication and guanine bases, the most readily oxidized nucleobase [1]. In contrast, ethidium bromide and propidium iodide are not efficient photonucleases under comparable conditions.

DNA photocleavage photonuclease sequence-specific cleavage guanine oxidation

High‑Impact Application Scenarios for Dimethyldiazaperopyrenium (CAS 118891-85-3) Based on Verified Quantitative Evidence


Label‑Free Sequence‑Discriminating DNA Probe for AT‑Rich vs. GC‑Rich Region Mapping

Leveraging its light‑switch effect—fluorescence enhancement on A‑T pairs with quenching on G‑C pairs [1]—dimethyldiazaperopyrenium can be deployed as a single‑dye, label‑free probe to map sequence composition along DNA molecules. In fluorescence microscopy or spectroscopy workflows, regions of high AT content produce bright signal while GC‑rich regions appear dark, enabling direct visualization of sequence domains without the need for dual‑color labeling or sequential hybridization steps. This application is particularly valuable for analyzing promoter regions, origins of replication, and other regulatory DNA elements where AT‑rich versus GC‑rich character is functionally significant [1].

Non‑Covalent FRET Ruler for DNA Conformational Studies Without Covalent Labeling

The dimethyldiazaperopyrenium–ethidium bromide FRET pair, with a critical Förster distance R₀ of 3.8 nm [2], enables distance measurements in DNA in the 2–7 nm range without the need for covalent fluorophore conjugation. Both dyes intercalate spontaneously, simplifying sample preparation and preserving native DNA structure. This approach is applicable to studying DNA bending, looping, and compaction induced by protein binding or chromatin remodeling, as well as monitoring conformational changes in DNA nanostructures and origami constructs. The observed deviation of transfer efficiency from statistical distribution models also provides a sensitive readout of intercalation‑induced helical distortions [2].

Lead Compound for Structure–Activity Relationship (SAR) Studies in Anticancer Drug Discovery

The demonstrated antiproliferative potency of dimethyl‑DAPP²⁺ against HepG2 liver carcinoma cells (27.8 ± 0.8% viability vs. 74.9 ± 1.0% for doxorubicin at 10 µM) [3] establishes this scaffold as a compelling starting point for medicinal chemistry optimization. The 2,9‑diazaperopyrenium core permits systematic N‑substitution with groups of varying steric bulk and electronic character, enabling tuning of aggregation propensity, aqueous solubility, and cytotoxicity [3]. Researchers can use dimethyl‑DAPP²⁺ as a reference compound for benchmarking newly synthesized DAPP²⁺ derivatives across a panel of 10 cancer cell lines, directly comparing cell viability data to the published values for 1²⁺ through 8²⁺ dications [3].

Time‑Resolved Fluorescence Detection in Complex Biological Matrices

With a fluorescence lifetime of ~26 ns in aqueous solution [4], dimethyldiazaperopyrenium is well‑suited for time‑gated detection schemes that suppress short‑lifetime autofluorescence (typically <5 ns) from biological samples. In fluorescence lifetime imaging microscopy (FLIM), the dye's P/D‑ratio‑dependent lifetime distribution provides a direct readout of DNA binding stoichiometry [4], enabling quantitative mapping of drug–DNA interactions in fixed cells or tissue sections. This capability is synergistic with the compound's sequence‑dependent fluorescence response, permitting correlated analysis of both binding density and local sequence preference in a single experiment [4].

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